molecular formula C7H12ClNO B1412709 (R)-1-(5-Methylfuran-2-yl)ethanamine hydrochloride CAS No. 2088935-04-8

(R)-1-(5-Methylfuran-2-yl)ethanamine hydrochloride

Cat. No. B1412709
CAS RN: 2088935-04-8
M. Wt: 161.63 g/mol
InChI Key: AXCKNEMYUYMDEP-FYZOBXCZSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, bis(5-methylfuran-2-yl)methane (BMFM) can be obtained from 5-methylfurfuryl alcohol (5-MFA) in a catalyst-free method . This method involves the use of H2O and air, and does not require any additional catalysts .

Scientific Research Applications

Efficient Synthesis and Practical Resolution

  • An efficient synthesis method for 1-(naphthalen-1-yl)ethanamine, a key intermediate in the synthesis of cinacalcet hydrochloride, was developed. This process involves the practical resolution to optically pure enantiomers, highlighting its relevance in pharmaceutical synthesis (V. T. Mathad et al., 2011).

Furyl(aryl)alkanes and Derivatives Synthesis

  • The study on 2-Hydroxyaryl(5-methylfur-2-yl)alkanes revealed their rearrangement into 3-R-benzo[b]furan derivatives upon treatment with ethanolic HCl, indicating their potential in the synthesis of benzofuran derivatives, a class of compounds with diverse biological activities (A. Gutnov et al., 1999).

DNA Binding and Cytotoxicity of Cu(II) Complexes

  • Cu(II) complexes of tridentate ligands demonstrated significant DNA binding propensity and showed potential for anticancer applications through DNA cleavage and cytotoxicity studies, indicating the importance of such compounds in therapeutic research (Pankaj Kumar et al., 2012).

Urease Inhibitory Activities of Zn(II) Complexes

  • Zn(II) complexes bearing C1-symmetric ligands derived from (R)-phenylethanamine were investigated for their urease inhibitory activities, showcasing the application of such compounds in addressing issues related to urease-related diseases or agricultural problems (S. Nayab et al., 2021).

Future Directions

The future directions for research on “®-1-(5-Methylfuran-2-yl)ethanamine hydrochloride” and related compounds could involve further exploration of their potential uses in the production of biodiesel and other biofuels . Additionally, more studies are needed to fully understand their physical and chemical properties, safety and hazards, and mechanisms of action.

properties

IUPAC Name

(1R)-1-(5-methylfuran-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO.ClH/c1-5-3-4-7(9-5)6(2)8;/h3-4,6H,8H2,1-2H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCKNEMYUYMDEP-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)[C@@H](C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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